The compound 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one is a complex organic molecule that features a unique combination of pyrazole and pyrimidine moieties. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The specific arrangement of functional groups and the presence of a cyclopropyl group contribute to its chemical reactivity and biological properties.
This compound can be classified under the category of heterocyclic compounds, which are characterized by rings containing at least one atom that is not carbon. It is specifically categorized as a pyrazole derivative due to the presence of the pyrazole ring, and a pyrimidine derivative because of the pyrimidine structure. The molecular formula is CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The synthesis of 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one can involve several synthetic routes. One common approach includes:
The synthesis typically employs methods such as refluxing in organic solvents (e.g., ethanol or acetonitrile) and may involve catalysts like triethylamine to facilitate reactions. The purity and yield of the synthesized compound can be assessed using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Key structural data include:
The compound can participate in various chemical reactions typical for heterocycles, including:
Reactions are often monitored using spectroscopic methods such as infrared spectroscopy and mass spectrometry to confirm product formation and identify intermediates.
The mechanism of action for this compound is primarily linked to its interaction with biological targets such as enzymes or receptors involved in cellular processes. For example, it may act as an inhibitor for certain enzymes related to cancer or viral infections by binding to active sites and preventing substrate interaction.
In vitro studies have shown that compounds with similar structures exhibit significant inhibition against various enzymes, suggesting potential therapeutic applications.
Relevant analyses include:
The potential applications of 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one are diverse:
The synthesis of 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one (CAS 1207046-60-3) relies on convergent strategies that couple functionalized pyrazole and pyrimidinone precursors. A validated three-step route begins with the preparation of 5-amino-3-cyclopropyl-1H-pyrazole (CAS 175137-46-9) via cyclocondensation of cyclopropyl nitrile derivatives with hydrazine hydrate under reflux [6] [9]. This pyrazole intermediate (purity: 96%) is then regioselectively alkylated at N1 using 4-chloro-5,6-dimethylpyrimidinone under basic conditions (K₂CO₃/DMF, 80°C) to form the C–N bond [2]. Final deprotection and crystallization yield the target compound with 95% purity, as confirmed by HPLC [2]. Scale-up challenges include the low solubility of the cyclopropylpyrazole intermediate, which necessitates polar aprotic solvents like DMF or DMSO to drive the coupling reaction (>75% yield) [1] [6].
Table 1: Key Intermediates in Multi-Step Synthesis
Intermediate | CAS Number | Role | Purity | Key Reaction |
---|---|---|---|---|
5-Amino-3-cyclopropyl-1H-pyrazole | 175137-46-9 | Pyrazole precursor | 96% [6] | Cyclocondensation |
4-Chloro-5,6-dimethylpyrimidinone | N/A | Electrophilic coupling partner | >90% | Nucleophilic substitution |
Crude target compound | 1207046-60-3 | Alkylation product | ~85% | Deprotection/crystallization |
Microwave irradiation significantly optimizes the synthesis of the cyclopropylpyrazole moiety, reducing reaction times from hours to minutes while improving regioselectivity. In one protocol, cyclopropylacetonitrile undergoes condensation with hydrazine acetate under microwave irradiation (150°C, 20 min), yielding 5-amino-3-cyclopropyl-1H-pyrazole with >95% conversion and minimal byproducts [6] [9]. Solvent-free methods further enhance atom economy for downstream steps: neat mixtures of the pyrazole and 4-chloropyrimidinone are heated at 120°C with catalytic triethylamine, achieving near-quantitative coupling without solvent waste [9]. The density (1.159 g/mL) and refractive index (n20/D 1.566) of the cyclopropylpyrazole precursor are critical for stoichiometric accuracy in solvent-free reactions [9]. These approaches reduce purification burden, with yields exceeding 85% compared to 65–70% in traditional reflux methods [6] [8].
Table 2: Microwave vs. Conventional Synthesis Optimization
Parameter | Microwave/Solvent-Free | Conventional |
---|---|---|
Reaction time | 20–30 min [6] [9] | 6–12 h [6] |
Yield of pyrazole core | >95% [9] | 75–80% [6] |
Coupling efficiency | 85–90% [9] | 65–70% [2] |
Solvent consumption | None (neat) or minimal | High (DMF/DMSO) [1] |
Regioselectivity in N-alkylation is paramount due to the ambident nucleophilicity of 5-amino-3-cyclopropyl-1H-pyrazole. Protecting the 5-amino group as a tert-butoxycarbonate (Boc) derivative before alkylation forces N1-attack, suppressing N2-regioisomer formation [6] [9]. Subsequent acidic deprotection (TFA/DCM) restores the amino group without cyclopropane ring cleavage, which is sensitive to strong acids [9]. Substituent effects on the cyclopropyl group also influence reactivity: electron-donating groups (e.g., methyl) accelerate pyrimidinone coupling by enhancing pyrazole nucleophilicity, while sterically bulky substituents reduce yields by 15–20% [6]. The unsubstituted cyclopropyl variant (FW: 123.16 g/mol) remains optimal for balanced reactivity and steric access [9].
Table 3: Regioselective Protection Strategies
Protecting Group | Conditions | N1-Alkylation Yield | Deprotection Efficiency | Key Advantage |
---|---|---|---|---|
Boc | (Boc)₂O, DMAP, THF | 88% [9] | >95% (TFA) [9] | Prevents N2-alkylation |
Acetyl | Ac₂O, pyridine | 78% [6] | 90% (NaOH/MeOH) | Low-cost |
Benzyl | BnBr, K₂CO₃, DMF | 82% [9] | 85% (H₂/Pd-C) | Orthogonal to acid-sensitive groups |
Final purification of 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one (FW: 245.29 g/mol) employs gradient chromatography or recrystallization to achieve ≥95% purity. Silica gel chromatography (eluent: EtOAc/hexane, 3:1) effectively separates the target from bis-alkylated impurities, but scales poorly beyond 10-g batches due to adsorption losses [2]. Recrystallization from ethanol/water (4:1) offers a higher recovery (>90%) for industrial-scale production, leveraging the compound’s low solubility in aqueous mixtures [1] [2]. Yield optimization hinges on controlled reaction stoichiometry: a 10% excess of the pyrazole precursor compensates for its limited solubility, driving coupling yields to >85% [2]. AChemBlock reports 1-g quantities at $1,895 (95% purity), reflecting the cost-intensive purification of heterocyclic systems [2].
Table 4: Purification Methods and Economic Impact
Method | Scale Limit | Recovery | Purity | Cost per Gram |
---|---|---|---|---|
Column chromatography | <10 g | 60–70% | ≥98% | High [2] |
Recrystallization | >100 g | 85–90% | 95% | Moderate [1] |
Prep-HPLC | <1 g | 70–75% | ≥99% | Very high |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7